molecular formula C15H14N2OS B1229639 (2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone

(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone

Cat. No. B1229639
M. Wt: 270.4 g/mol
InChI Key: PNAXPGYGWMLYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone is an aromatic ketone.

Scientific Research Applications

Host for Anions

One study explored the use of an imidazole-containing bisphenol related to your compound, demonstrating its utility as a host for anions. The crystal structures of its salts with various acids were characterized, revealing extensive hydrogen-bonded structures and strong intramolecular interactions (Nath & Baruah, 2012).

Synthesis of Naphthoquinone Derivatives

Another research focused on synthesizing tetracyclic compounds with a thiazolidinone or thiazinone ring fused to a naphthimidazole dione, related to your compound. These syntheses involved reactions of naphthimidazole dione with various reagents, showcasing the compound's versatility in organic synthesis (Nakamori, Saito, & Kasai, 1988).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

A study detailed the synthesis of bisphenol derivatives incorporating a thieno-thiophene moiety. This research highlights the compound's application in creating complex molecular structures (Mabkhot, Kheder, & Al-Majid, 2010).

Enzyme Inhibition and Antioxidant Activities

Research on hindered phenolic aminothiazoles, structurally similar to your compound, showed potential enzyme inhibition and antioxidant activities. This suggests applications in biochemistry and pharmacology (Satheesh et al., 2017).

Synthesis of Imidazo[2,1-b]thiazol-5-amine Derivatives

A study on the synthesis of imidazo[2,1-b]thiazol-5-amine derivatives via a one-pot, four-component reaction showcased the compound's role in facilitating complex chemical reactions (Mahdavi et al., 2012).

Antimicrobial and Anticancer Potential

Research has been conducted on derivatives structurally related to your compound, exploring their potential antimicrobial and anticancer properties. These studies indicate the compound's relevance in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

Product Name

(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

(2,5-dimethylphenyl)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanone

InChI

InChI=1S/C15H14N2OS/c1-9-4-5-10(2)12(8-9)14(18)13-11(3)16-15-17(13)6-7-19-15/h4-8H,1-3H3

InChI Key

PNAXPGYGWMLYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=C(N=C3N2C=CS3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone
Reactant of Route 2
Reactant of Route 2
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone
Reactant of Route 3
Reactant of Route 3
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone
Reactant of Route 4
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone
Reactant of Route 5
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone
Reactant of Route 6
Reactant of Route 6
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.